N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as the fluorobenzyl, oxo, pentyl, thioxo, and carboxamide moieties contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazoline derivative with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions.
Addition of the Pentyl Group: The pentyl group can be introduced via alkylation reactions using pentyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached through nucleophilic substitution reactions using 4-fluorobenzyl halides and appropriate nucleophiles.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides) in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the oxo or thioxo groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, m-chloroperbenzoic acid (m-CPBA)
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF)
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Amines, thiols
Hydrolysis: Carboxylic acids, amines
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and materials science.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be compared with other similar compounds to highlight its uniqueness:
This compound: Unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties.
N-(4-chlorobenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Similar structure but with a chlorobenzyl group, which may result in different reactivity and biological activity.
N-(4-methylbenzyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide:
Conclusion
This compound is a compound with diverse chemical and biological properties Its unique structure allows for various synthetic routes, chemical reactions, and applications in scientific research
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXIVQQHNXXUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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